An In-depth Technical Guide to 4-Chloro-1-methyl-2H-azepin-3-one: A Prospective Analysis
An In-depth Technical Guide to 4-Chloro-1-methyl-2H-azepin-3-one: A Prospective Analysis
Disclaimer: The compound 4-Chloro-1-methyl-2H-azepin-3-one is not extensively documented in currently available scientific literature. This guide, therefore, represents a prospective analysis based on established principles of heterocyclic and medicinal chemistry. The proposed synthetic routes, predicted properties, and reactivity are theoretical and require experimental validation.
Introduction: The Azepinone Scaffold and a Novel Derivative
The azepine ring system, a seven-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2][3] Its non-planar and flexible conformation provides a unique three-dimensional framework that is ideal for interacting with complex biological targets.[2][4] This has led to the development of over 60 approved medications incorporating the azepine moiety, with applications ranging from neuropsychiatric disorders to cardiovascular diseases.[2][4]
Within this class, azepinones—which feature a carbonyl group in the seven-membered ring—are of particular interest due to their distinct electronic properties and reactivity, making them valuable intermediates in drug synthesis.[2] This guide focuses on a novel, yet-to-be-explored derivative: 4-Chloro-1-methyl-2H-azepin-3-one . We will provide a comprehensive theoretical framework covering its structure, predicted physicochemical properties, a plausible synthetic strategy, and its potential reactivity. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring this and similar novel azepinone structures.
Part 1: Molecular Structure and Predicted Physicochemical Properties
The unique arrangement of a chloro-substituent, an N-methyl group, and a ketone within the 2H-azepine core defines the predicted chemical nature of this molecule.
Chemical Structure and Nomenclature
The structure consists of a seven-membered ring containing one nitrogen atom, a double bond between C4 and C5, and a ketone at the C3 position. The nitrogen is methylated, and a chlorine atom is attached to the C4 position.
Caption: Predicted structure of 4-Chloro-1-methyl-2H-azepin-3-one.
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IUPAC Name: 4-Chloro-1-methyl-1,2,6,7-tetrahydro-3H-azepin-3-one
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Molecular Formula: C₇H₉ClNO
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InChI Key (Predicted): A unique identifier would be generated upon experimental confirmation and database entry.
Predicted Physicochemical Properties
The following properties are estimated based on computational models and comparison with structurally related compounds.
| Property | Predicted Value | Source |
| Molecular Weight | 158.60 g/mol | Computed |
| XLogP3 | 1.8 | Predicted |
| Hydrogen Bond Donors | 0 | Computed |
| Hydrogen Bond Acceptors | 2 (N, O) | Computed |
| Rotatable Bonds | 0 | Computed |
| Topological Polar Surface Area | 29.5 Ų | Predicted |
| Physical Form | Expected to be a solid or high-boiling oil at room temperature. | Inferred |
Part 2: Proposed Synthesis and Characterization
While no specific synthesis for this molecule is published, a logical and efficient pathway can be designed by leveraging established ring-expansion methodologies, which are a cornerstone of azepine synthesis.[1][2][3]
Retrosynthetic Analysis and Strategy
The most common strategies for constructing the azepine ring involve the expansion of five or six-membered precursors.[2][3] A particularly powerful method is the photochemical rearrangement of substituted aryl azides.[1][5] This approach offers a direct route to the azepinone core.
Our proposed retrosynthesis starts by disconnecting the azepinone to a key intermediate, a substituted aryl azide, which can be prepared from a commercially available chloronitroanisole.
Caption: Retrosynthetic pathway for 4-Chloro-1-methyl-2H-azepin-3-one.
Experimental Protocol (Proposed)
This protocol is a self-validating system; successful isolation and characterization of the intermediates at each stage would confirm the viability of the subsequent step.
Step 1: Reduction of 4-Chloro-2-methoxy-5-methylnitrobenzene
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Rationale: The foundational step is the reduction of the nitro group to an amine, which is essential for the subsequent diazotization. Catalytic hydrogenation is a clean and efficient method for this transformation.
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Procedure:
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To a solution of 4-chloro-2-methoxy-5-methylnitrobenzene (1.0 eq) in ethanol, add Palladium on carbon (10 mol%).
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Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure).
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Stir vigorously at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
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Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 4-chloro-2-methoxy-5-methylaniline.
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Step 2: Synthesis of 1-Azido-4-chloro-2-methoxy-5-methylbenzene
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Rationale: The Sandmeyer-type reaction is a classic and reliable method for converting an aniline into an aryl azide. The diazonium salt intermediate is highly reactive and must be handled at low temperatures.
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Procedure:
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Dissolve the aniline from Step 1 (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.
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Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.
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In a separate flask, dissolve sodium azide (1.2 eq) in water. Add the cold diazonium salt solution dropwise to the azide solution.
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Vigorous nitrogen evolution will be observed. Allow the reaction to stir for 1 hour as it warms to room temperature.
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Extract the product with diethyl ether, wash with brine, dry over sodium sulfate, and concentrate to yield the crude aryl azide.
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Step 3: Photochemical Ring Expansion to 4-Chloro-1-methyl-2H-azepin-3-one
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Rationale: Photolysis of the aryl azide in the presence of a nucleophile (water) generates a highly reactive nitrene intermediate, which undergoes ring expansion and subsequent hydrolysis/rearrangement to form the azepinone.[5][6] This is a key transformation for creating the seven-membered ring.
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Procedure:
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Prepare a solution of the aryl azide from Step 2 in a THF/water (4:3) mixture.[5]
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Using a flow photoreactor equipped with a high-power UV lamp (>300 nm), irradiate the solution at 25 °C.[6]
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Monitor the reaction by TLC for the disappearance of the azide.
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Upon completion, remove the THF under reduced pressure.
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Extract the aqueous residue with dichloromethane, dry the organic layers, and concentrate.
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Purify the resulting crude product by column chromatography on silica gel to isolate the target compound, 4-Chloro-1-methyl-2H-azepin-3-one.
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Predicted Spectroscopic Data for Characterization
The following data would be crucial for confirming the identity and purity of the synthesized compound.
| Technique | Predicted Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~6.5 (s, 1H, H5), ~3.5 (s, 2H, H2), ~3.2 (s, 2H, H6), ~2.9 (s, 3H, N-CH₃). |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): ~195 (C=O, C3), ~140 (C4), ~130 (C5), ~55 (N-CH₃), ~50 (C2), ~45 (C6). |
| Mass Spec (ESI) | [M+H]⁺ at m/z 159.03 (for ³⁵Cl) and 161.03 (for ³⁷Cl) in an approximate 3:1 ratio. |
| Infrared (IR) | ν_max (cm⁻¹): ~1680-1695 (strong, C=O stretch of α,β-unsaturated ketone). |
Part 3: Predicted Reactivity and Potential Applications
The functionality of 4-Chloro-1-methyl-2H-azepin-3-one, particularly the α,β-unsaturated ketone system and the vinyl chloride moiety, suggests a rich and versatile reactivity profile.
Reactivity Analysis
The molecule possesses several reactive sites that can be exploited for further chemical modification, making it an excellent scaffold for building a library of derivatives for structure-activity relationship (SAR) studies.
Caption: Predicted reactive sites and potential transformations.
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Nucleophilic Substitution at C4: The vinyl chloride is activated by the adjacent carbonyl group, making it susceptible to nucleophilic substitution by various nucleophiles (amines, thiols, alkoxides). This is a primary handle for diversification.
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Reactions at the Carbonyl Group (C3): Standard ketone chemistry, such as reduction to an alcohol, Grignard additions, or Wittig reactions, can be employed to modify this position.
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Michael Addition: The C5 position is electrophilic and could potentially undergo conjugate (Michael) addition with soft nucleophiles, although this might be sterically hindered.
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Palladium-Catalyzed Cross-Coupling: The C-Cl bond serves as an excellent site for cross-coupling reactions like Suzuki, Stille, or Heck, allowing for the introduction of aryl, heteroaryl, or vinyl substituents.
Potential Applications in Drug Discovery
The broader class of azepine derivatives has demonstrated significant pharmacological activity, suggesting that 4-Chloro-1-methyl-2H-azepin-3-one could serve as a valuable starting point for new therapeutic agents.[2][7]
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CNS Agents: Given the prevalence of azepines in drugs for depression, anxiety, and convulsions, this scaffold could be explored for novel modulators of CNS targets.[2][7]
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Anticancer Agents: Some azepine-fused heterocycles have shown promise as anticancer compounds.[2] The reactivity of the chloro-substituent allows for the attachment of various pharmacophores to probe interactions with kinases or other cancer-related targets.
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Scaffold for Chemical Libraries: The multiple handles for chemical modification make this molecule an ideal core for combinatorial chemistry and the generation of diverse compound libraries for high-throughput screening.
Conclusion
While 4-Chloro-1-methyl-2H-azepin-3-one remains a theoretical construct, this in-depth guide provides a robust and scientifically grounded framework for its future exploration. We have outlined a plausible, multi-step synthesis rooted in established photochemical ring-expansion chemistry and predicted its key structural and reactive properties. The inherent functionality of this novel azepinone makes it a highly attractive, yet untapped, scaffold for medicinal chemists. The next crucial step is the experimental validation of the proposed synthesis, which would unlock the potential of this promising molecule for applications in drug discovery and beyond.
References
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Kaur, M., & Garg, S. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4). Available at: [Link]
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Taylor & Francis Online. (2022). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Available at: [Link]
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Charishma S, et al. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH. Available at: [Link]
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ResearchGate. (n.d.). Scheme 2a. Synthesis of Azepines and Azepinone from substituted aromatic azides. Reagents. Available at: [Link]
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Bentham Science. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Available at: [Link]
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University of North Carolina School of the Arts LibrarySearch. (n.d.). The syntheses and chemical properties of the monocyclic azepines. Available at: [Link]
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ACS Publications. (2015). Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes. The Journal of Organic Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Commercially available drugs contain azepine derivatives. Available at: [Link]
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PMC. (2023). An unexpected synthesis of azepinone derivatives through a metal-free photochemical cascade reaction. Available at: [Link]
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